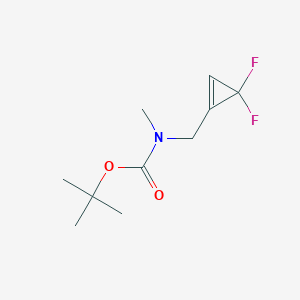

tert-Butyl ((3,3-difluorocycloprop-1-en-1-yl)methyl)(methyl)carbamate

CAS No.: 2228376-48-3

Cat. No.: VC6018398

Molecular Formula: C10H15F2NO2

Molecular Weight: 219.232

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2228376-48-3 |

|---|---|

| Molecular Formula | C10H15F2NO2 |

| Molecular Weight | 219.232 |

| IUPAC Name | tert-butyl N-[(3,3-difluorocyclopropen-1-yl)methyl]-N-methylcarbamate |

| Standard InChI | InChI=1S/C10H15F2NO2/c1-9(2,3)15-8(14)13(4)6-7-5-10(7,11)12/h5H,6H2,1-4H3 |

| Standard InChI Key | ZFYQZPJSQWISPF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C)CC1=CC1(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Physical Properties

The compound’s molecular formula is C₁₀H₁₅F₂NO₂, with a molecular weight of 219.23 g/mol . Key structural elements include:

-

A tert-butyl carbamate group (N-Boc), which serves as a transient protecting group for amines.

-

A methylamine moiety bonded to the carbamate nitrogen.

-

A 3,3-difluorocycloprop-1-en-1-ylmethyl substituent, featuring a strained cyclopropene ring with two fluorine atoms at the 3-position.

Physical property data (e.g., melting point, boiling point) remain unreported in available literature, though its Boc-protected nature suggests stability under basic and nucleophilic conditions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 2228376-48-3 |

| Molecular Formula | C₁₀H₁₅F₂NO₂ |

| Molecular Weight | 219.23 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

Synthesis and Reaction Pathways

Boc Protection Strategy

The tert-butyl carbamate group is typically introduced via reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions . For this compound, the synthetic route likely involves:

-

Preparation of ((3,3-difluorocycloprop-1-en-1-yl)methyl)methylamine as the primary amine precursor.

-

Protection of the amine using Boc anhydride in the presence of a base (e.g., sodium bicarbonate or 4-dimethylaminopyridine) .

Reaction Scheme:

Challenges in Cyclopropene Synthesis

The 3,3-difluorocyclopropene ring introduces synthetic complexity due to:

-

Ring strain: The cyclopropene’s 60° bond angles create significant strain, stabilized by fluorine’s electron-withdrawing effects.

-

Fluorination: Direct fluorination of cyclopropenes often requires hazardous reagents like XeF₂ or Selectfluor®, though modern methods may employ transition-metal catalysis .

Structural and Electronic Characteristics

Cyclopropene Ring Dynamics

The difluorocyclopropene moiety exhibits:

-

Enhanced electrophilicity: Fluorine atoms increase the ring’s susceptibility to nucleophilic attack, particularly at the strained double bond.

-

Conformational rigidity: The sp²-hybridized carbons enforce a planar geometry, influencing steric interactions in subsequent reactions .

Boc Group Stability

The tert-butoxycarbonyl group:

-

Deprotection conditions: Removable via strong acids (e.g., trifluoroacetic acid or HCl in dioxane), regenerating the free amine .

-

Orthogonal protection: Compatible with other protecting groups (e.g., Fmoc) in multi-step syntheses .

Future Research Directions

-

Synthetic optimization: Developing mild fluorination protocols for cyclopropene derivatives.

-

Biological screening: Evaluating cytotoxicity and target engagement in disease models.

-

Material characterization: Investigating thermal stability and electronic properties for industrial applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume